

Physicochemical Characteristics of 4-Piperidone Ethylene Ketal: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dioxo-8-azaspiro[4.5]decane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-piperidone ethylene ketal, also known as **1,4-dioxo-8-azaspiro[4.5]decane**. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document details its physical and chemical properties, including spectral data, and provides standardized experimental protocols for their determination. The information herein is intended to support research and development activities by providing a robust dataset for this versatile intermediate.

Chemical Identity and Physical Properties

4-Piperidone ethylene ketal is a heterocyclic compound with the chemical formula $C_7H_{13}NO_2$. It is structurally characterized by a piperidine ring in which the ketone at the 4-position is protected as an ethylene ketal. This protection strategy is crucial in multi-step syntheses, allowing for selective reactions at other positions of the piperidine ring.

Table 1: Physical and Chemical Properties of 4-Piperidone Ethylene Ketal

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ NO ₂	[1][2]
Molecular Weight	143.19 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[1]
Density	1.117 g/cm ³ at 20 °C	[1]
Boiling Point	108-111 °C at 26 mmHg	[1]
Flash Point	81 °C (177.8 °F)	[2]
Refractive Index (n _D ²⁰)	1.4819	[1]
Predicted pKa	10.92 ± 0.20	
Solubility	Partly miscible in water. Soluble in ethanol, ether, DCM, Ethyl Acetate, Methanol.	[1]
CAS Number	177-11-7	[2]

Spectral Data

The spectral data are essential for the structural elucidation and purity assessment of 4-piperidone ethylene ketal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra with assigned peaks are not readily available in the literature, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the structure.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 3.9	s	4H	-O-CH ₂ -CH ₂ -O-
~ 2.8	t	4H	-CH ₂ -NH-CH ₂ -
~ 1.7	t	4H	-C-CH ₂ -C-
Variable	br s	1H	-NH-

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~ 108	C4 (ketal carbon)
~ 64	-O-CH ₂ -CH ₂ -O-
~ 45	C2, C6
~ 35	C3, C5

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3300-3500	Medium, Broad	N-H	Stretching
2850-2960	Strong	C-H	Stretching (Aliphatic)
1050-1150	Strong	C-O	Stretching (Ketal)

Mass Spectrometry (MS)

The mass spectrum of 4-piperidone ethylene ketal available on the NIST WebBook shows a molecular ion peak corresponding to its molecular weight.[\[3\]](#)

Table 5: Key Mass Spectrometry Fragmentation Data

m/z	Possible Fragment
143	$[M]^+$ (Molecular Ion)
142	$[M-H]^+$
114	$[M - C_2H_5O]^+$
99	$[M - C_2H_4O_2]^+$
86	

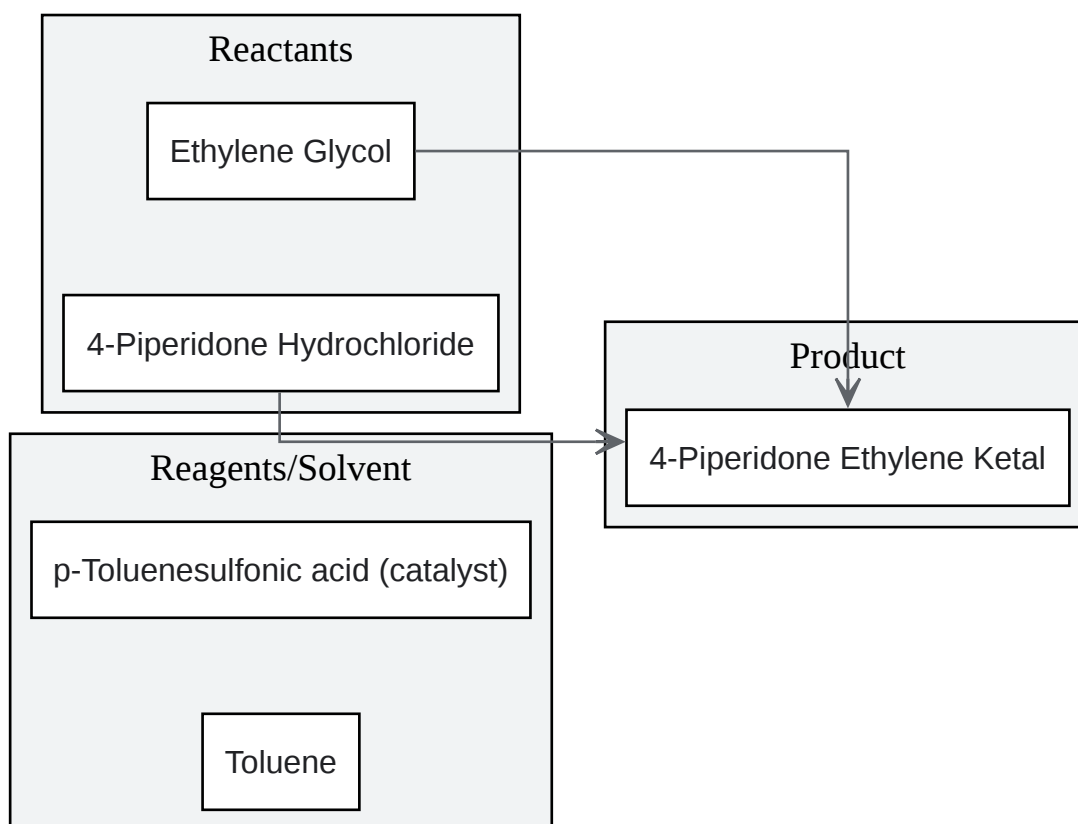
Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-piperidone ethylene ketal and the determination of its key physicochemical properties.

Synthesis of 4-Piperidone Ethylene Ketal

This protocol is adapted from standard ketalization procedures.

- Reaction Scheme:



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Synthesis of 4-Piperidone Ethylene Ketal

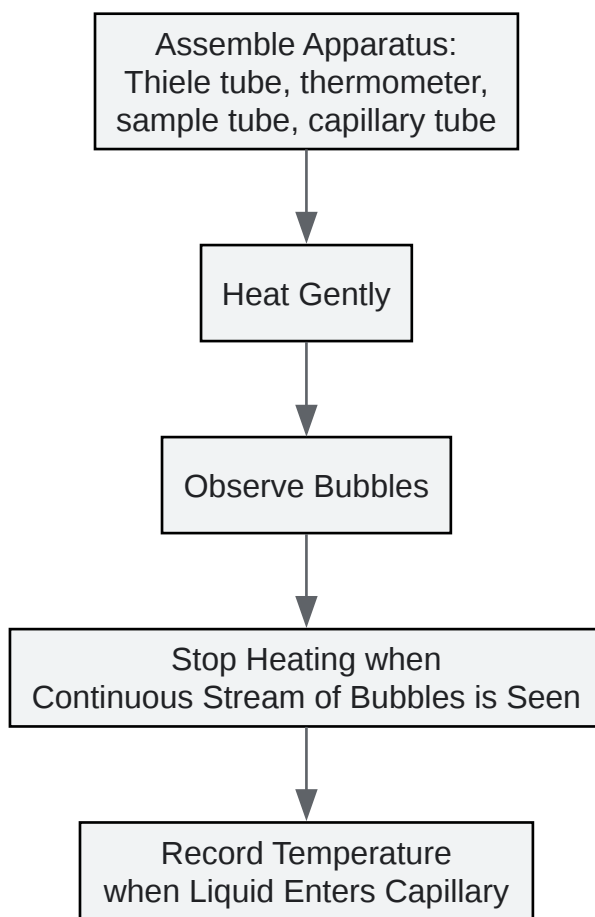
- Materials:
 - 4-Piperidone hydrochloride
 - Ethylene glycol
 - p-Toluenesulfonic acid monohydrate (catalytic amount)
 - Toluene
 - Sodium bicarbonate (saturated aqueous solution)
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous magnesium sulfate or sodium sulfate

- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Procedure:
 - To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-piperidone hydrochloride, a molar excess of ethylene glycol (e.g., 1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate.
 - Add a sufficient amount of toluene to suspend the reactants.
 - Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
 - Continue refluxing until no more water is collected, indicating the completion of the reaction.
 - Cool the reaction mixture to room temperature.
 - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
 - Purify the crude product by vacuum distillation to obtain pure 4-piperidone ethylene ketal.

Determination of Boiling Point[4][5][6]

- Apparatus:

- Thiele tube or similar heating apparatus
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heating oil (e.g., mineral oil)
- Procedure:
 - Fill the small test tube with the liquid sample to a depth of about 1-2 cm.
 - Place the capillary tube, with its sealed end up, into the test tube containing the sample.
 - Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
 - Suspend the assembly in the Thiele tube containing the heating oil.
 - Heat the side arm of the Thiele tube gently.
 - Observe a stream of bubbles emerging from the open end of the capillary tube.
 - When a continuous stream of bubbles is observed, stop heating.
 - The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
- Workflow for Boiling Point Determination:



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Workflow for Boiling Point Determination

Determination of Solubility[7][8]

- Materials:
 - Test tubes
 - 4-piperidone ethylene ketal
 - Solvents (water, ethanol, diethyl ether, dichloromethane, ethyl acetate, methanol)
- Procedure:
 - Add approximately 0.1 mL of 4-piperidone ethylene ketal to a test tube.

- Add 2 mL of the solvent to be tested in small portions, shaking vigorously after each addition.
- Observe whether the solute completely dissolves.
- Record the compound as soluble, partially soluble, or insoluble.

Stability and Reactivity

- **Stability:** 4-Piperidone ethylene ketal is stable under normal storage conditions in a tightly sealed container, away from heat and ignition sources.[2]
- **Reactivity:** It is incompatible with strong oxidizing agents.[2] The ketal group is stable to basic and nucleophilic conditions but can be hydrolyzed back to the ketone under acidic conditions. The secondary amine is nucleophilic and can undergo reactions such as alkylation and acylation.

Conclusion

4-Piperidone ethylene ketal is a key synthetic intermediate with well-defined physicochemical properties. This guide provides a consolidated resource for researchers, offering essential data and standardized protocols to facilitate its use in drug discovery and development. The provided information on its synthesis, physical properties, and spectral characteristics will aid in its effective application and characterization in a laboratory setting.

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